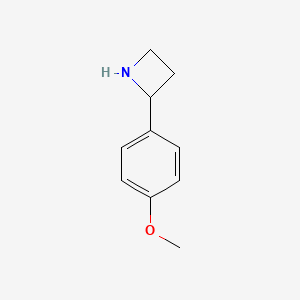

2-(4-Methoxyphenyl)azetidine

Übersicht

Beschreibung

2-(4-Methoxyphenyl)azetidine is a four-membered nitrogen-containing heterocycle with a methoxyphenyl group attached to the azetidine ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Synthetic Routes and Reaction Conditions:

Cyclization: One common method for synthesizing azetidines, including this compound, is through cyclization reactions.

Nucleophilic Substitution: Another method involves nucleophilic substitution reactions where a suitable leaving group is replaced by an azetidine moiety.

Industrial Production Methods:

- Industrial production methods often involve optimizing these synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Specific details on industrial methods for this compound are less documented but likely follow similar principles as laboratory synthesis.

Types of Reactions:

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include peroxides and oxygen under controlled conditions.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Azetidines, including 2-(4-Methoxyphenyl)azetidine, are increasingly recognized for their pharmacological potential. They serve as scaffolds in drug discovery, particularly for developing inhibitors targeting specific enzymes and receptors.

- Monoacylglycerol Lipase (MAGL) Inhibitors : Research has demonstrated that azetidine derivatives can effectively inhibit MAGL, an enzyme implicated in various neurological disorders. For instance, this compound has been evaluated for its ability to reduce lipophilicity in MAGL therapeutics, enhancing the pharmacokinetic profile of these compounds .

- Antimalarial Activity : A bicyclic azetidine synthesized through a palladium-catalyzed reaction exhibited potent antimalarial activity (EC50 = 15 nM). This highlights the potential of azetidine derivatives, including those with methoxy substitutions, in treating malaria .

- Synthesis of Bioactive Compounds : The compound has been utilized as a building block for synthesizing other bioactive molecules. The functionalization of this compound allows for the creation of diverse derivatives with tailored biological activities .

Synthetic Applications

The synthesis of this compound involves various methodologies that enhance its utility in organic synthesis.

- Aza Paternò-Büchi Reaction : A visible light-enabled aza Paternò-Büchi reaction has been developed to synthesize functionalized azetidines from readily available precursors. This method allows for high yields and selectivity, making it a valuable approach for producing azetidine derivatives like this compound under mild conditions .

- Regioselective Synthesis : A general two-step method has been established for the regio- and diastereoselective synthesis of alkaloid-type azetidines. This scalable process is crucial for producing complex molecules that include methoxy-substituted azetidines .

Polymer Chemistry

Azetidines are also explored as building blocks in polymer chemistry due to their unique reactivity.

Wirkmechanismus

The mechanism of action of 2-(4-Methoxyphenyl)azetidine involves its interaction with various molecular targets and pathways:

Molecular Targets: It can interact with enzymes and receptors, altering their activity and leading to various biological effects.

Pathways: The specific pathways involved depend on the particular application and derivative of the compound.

Vergleich Mit ähnlichen Verbindungen

Uniqueness:

Biologische Aktivität

2-(4-Methoxyphenyl)azetidine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as a GABA uptake inhibitor and its implications in antimicrobial and anticancer therapies. This article discusses the synthesis, biological activity, structure-activity relationships (SAR), and recent advancements in research surrounding this compound.

Synthesis of this compound

The synthesis of this compound typically involves the formation of the azetidine ring through cyclization reactions involving appropriate precursors. Various methods have been explored to enhance yields and selectivity, including the use of copper-catalyzed reactions and other coupling strategies. Recent studies have reported efficient synthetic routes that yield derivatives with varying substituents on the azetidine ring, which can influence their biological activity.

GABA Uptake Inhibition

Research has shown that derivatives of this compound exhibit significant GABA uptake inhibitory activity. For instance, in a study evaluating various azetidine derivatives, compounds such as 3-hydroxy-3-(4-methoxyphenyl)azetidine demonstrated moderate affinity for GABA transporters GAT-1 and GAT-3, with IC50 values ranging from 15.3 to 31.0 µM . This suggests that modifications to the azetidine structure can lead to variations in potency against these transporters.

Antimicrobial Activity

The antimicrobial properties of azetidine derivatives have been investigated extensively. A series of compounds derived from this compound were screened for their activity against various pathogens, including Staphylococcus aureus and Candida albicans. Some derivatives exhibited potent antimicrobial effects, indicating a promising avenue for developing new antibiotics . The structure-activity relationship (SAR) studies revealed that specific substitutions on the phenyl ring significantly enhanced antimicrobial potency.

Anticancer Properties

Recent studies have highlighted the potential anticancer activities of azetidine derivatives. For example, compounds designed based on the azetidine scaffold showed significant antiproliferative effects in breast cancer cell lines (MCF-7 and MDA-MB-231), with IC50 values ranging from 10 to 33 nM . These compounds were found to inhibit tubulin polymerization, suggesting a mechanism similar to that of established chemotherapeutics like combretastatin A-4. Flow cytometry analyses indicated that these compounds could induce apoptosis in cancer cells by arresting them in the G2/M phase of the cell cycle.

Case Study 1: GABA Uptake Inhibition

A study conducted by researchers aimed to evaluate a series of azetidine derivatives for their efficacy as GABA uptake inhibitors. The most potent compound identified was a beta-alanine analog with an IC50 value of 15.3 µM against GAT-3. This study illustrates how structural modifications can lead to enhanced biological activity, providing insights into designing more effective neuropharmacological agents .

Case Study 2: Antimicrobial Screening

In another investigation, a library of azetidine derivatives was synthesized and screened for antimicrobial activity. The results indicated that certain compounds exhibited significant inhibition against Bacillus anthracis and Candida albicans, with some showing MIC values below 100 µM. This study emphasizes the potential of azetidine derivatives in developing novel antimicrobial therapies .

Structure-Activity Relationship (SAR)

The SAR analyses conducted across various studies indicate that:

- Substituent Positioning : The position of substituents on the phenyl ring significantly influences biological activity.

- Lipophilicity : Increasing lipophilicity often enhances binding affinity to biological targets.

- Functional Groups : The presence of electron-donating or electron-withdrawing groups can modulate the potency and selectivity towards specific receptors or enzymes.

Eigenschaften

IUPAC Name |

2-(4-methoxyphenyl)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-12-9-4-2-8(3-5-9)10-6-7-11-10/h2-5,10-11H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGRQFXJWMOUDTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.